Cas no 1443354-60-6 (Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate)

Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate
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- MDL: MFCD18911548
- インチ: 1S/C11H11BrF2O3/c1-2-16-11(15)3-4-17-10-6-8(13)7(12)5-9(10)14/h5-6H,2-4H2,1H3
- InChIKey: SLBOWZUSQXPQGH-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)CCOC1=CC(F)=C(Br)C=C1F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 6
Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 399591-25g |
Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate |
1443354-60-6 | 97.0% | 25g |
£3366.00 | 2023-04-30 | |
abcr | AB432954-1g |
Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate; . |
1443354-60-6 | 1g |
€1621.70 | 2025-02-14 | ||
A2B Chem LLC | AX91715-5g |
Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate |
1443354-60-6 | 95% | 5g |
$1045.00 | 2024-04-20 | |
Crysdot LLC | CD12141799-5g |
Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate |
1443354-60-6 | 97% | 5g |
$1177 | 2024-07-23 | |
Fluorochem | 399591-5g |
Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate |
1443354-60-6 | 97.0% | 5g |
£2029.00 | 2023-04-30 | |
abcr | AB432954-1 g |
Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate |
1443354-60-6 | 1g |
€594.40 | 2023-04-23 | ||
Ambeed | A525712-1g |
Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate |
1443354-60-6 | 97% | 1g |
$441.0 | 2024-08-03 | |
Crysdot LLC | CD12141799-1g |
Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate |
1443354-60-6 | 97% | 1g |
$437 | 2024-07-23 | |
abcr | AB432954-5g |
Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate |
1443354-60-6 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB432954-5 g |
Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate |
1443354-60-6 | 5g |
€1,373.40 | 2023-04-23 |
Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoateに関する追加情報
Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate: Chemical Profile and Applications
Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate, with the CAS number 1443354-60-6, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is notable for its unique structure, which combines a bromine atom, two fluorine atoms, and an ethyl ester group in a single molecule. Its phenoxy group contributes to its versatile reactivity, making it a valuable intermediate in the synthesis of various functional materials.
The molecular formula of Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate is C10H9BrF2O2, with a molecular weight of approximately 296.0 g/mol. The compound exhibits a crystalline solid state at room temperature and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its bromine content plays a critical role in its reactivity, particularly in nucleophilic substitution reactions, which are widely utilized in organic synthesis.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of advanced polymers and biodegradable materials. For instance, researchers have explored its use in the preparation of polyesters with tailored mechanical properties. The presence of the phenoxy group allows for enhanced compatibility with polar matrices, making it an attractive candidate for applications in composite materials.
In addition to its role in polymer synthesis, Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate has been investigated for its potential in drug delivery systems. Its ability to undergo controlled hydrolysis under physiological conditions makes it a promising candidate for encapsulating bioactive molecules. Recent findings suggest that it can serve as a biocompatible carrier for anti-cancer drugs, offering improved stability and targeted delivery.
The synthesis of this compound typically involves a multi-step process that begins with the bromination of a fluorinated aromatic ring. The subsequent esterification step ensures the formation of the ethoxy group, which is crucial for its solubility and reactivity. Advanced techniques such as microwave-assisted synthesis have been employed to optimize the reaction conditions, leading to higher yields and improved purity.
From an environmental perspective, the stability and biodegradation of Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate have been extensively studied. Research indicates that under aerobic conditions, the compound undergoes gradual degradation, releasing non-toxic byproducts. This makes it a more sustainable alternative compared to traditional organic intermediates.
In conclusion, Ethyl 3-(4-bromo-2,5-difluoro-phenoxy)propanoate (CAS No: 1443354-60-6) stands out as a versatile compound with applications spanning from polymer science to drug delivery systems. Its unique chemical structure and reactivity continue to drive innovative research across various disciplines. As advancements in synthetic methods and material science progress, this compound is poised to play an even more significant role in developing next-generation materials and therapeutic agents.
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